N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Scientific Research Applications
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are derivatives of 1,3,5-triazines that exhibit antitumor properties. HMM is used to treat lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) , a hydroxylated metabolite of HMM, also shows antitumor activity .
- 1,3,5-Triazines with specific structures have demonstrated aromatase inhibitory activity and antitumor effects in human cancer and leukemia cell lines .
- 1,3,5-Triazine 6 has potential use as a siderophore, which is a microbial iron shelter. This property could be harnessed for drug development .
- General structure 7 exhibits potent CRF1 receptor antagonist activity .
- Compound 9 has also been identified as a potent CRF1 receptor antagonist .
- Compounds of type 8 display strong activity against LTC4, providing protection against HCl.ethanol-induced gastric lesions .
- Substrate 10 shows promising in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis .
- N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is synthesized from cyanuric chloride, yielding symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These derivatives contain various functional groups (alkyl, aromatic, hydroxyalkyl, ester, imidazole) .
Antitumor Properties
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor (CRF) Receptor Antagonism
Leukotriene C4 (LTC4) Antagonism
Trypanosoma brucei Inhibition
Synthetic Chemistry and Derivatives
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been shown to target specific enzymes like cdk4 and cdk6 . These enzymes play crucial roles in cell cycle regulation and are therefore promising targets for the treatment of various diseases .
Mode of Action
Similar compounds, such as cdk4/6 inhibitors, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This suggests that N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine might interact with its targets in a similar manner, leading to changes in cell proliferation.
Biochemical Pathways
Similar compounds have been shown to inhibit the nf-kb inflammatory pathway and endoplasmic reticulum (er) stress . This suggests that N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine might affect similar pathways, leading to downstream effects such as reduced inflammation and apoptosis.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
6-N-butyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-3-4-13-23-22-26-20(25-16-9-8-12-18(14-16)29-2)19-15-24-28(21(19)27-22)17-10-6-5-7-11-17/h5-12,14-15H,3-4,13H2,1-2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQISCPLVWYKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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